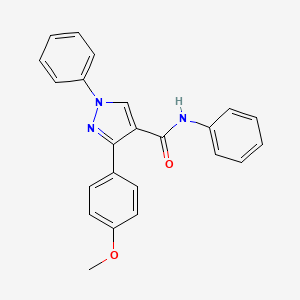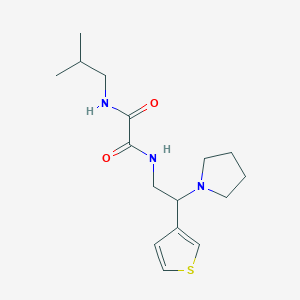
3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenyl and diphenyl groups suggest that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenyl, pyrazole, and carboxamide precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex structure due to the presence of multiple aromatic rings and a pyrazole group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The presence of a carboxamide group could make it reactive towards acids and bases, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in different solvents, and stability under various conditions .Applications De Recherche Scientifique
Anticancer Activity
The compound has shown potential in anticancer drug discovery . Studies suggest that derivatives of this compound exhibit cytotoxic activity against cancer cell lines such as MCF-7, indicating its potential as an anticancer agent . The compound’s effectiveness may be attributed to its ability to inhibit estrogen receptors, which is a common strategy in breast cancer therapy.
Molecular Docking and Simulation
Molecular docking: studies have revealed that the compound has a more negative binding free energy compared to known drugs like tamoxifen . This suggests a strong potential for interaction with biological targets. Additionally, molecular dynamics (MD) simulations support its stable interaction, making it a promising candidate for further drug development.
Biological Activity of Chalcone Derivatives
As a chalcone derivative, the compound is part of a class known for a broad spectrum of biological activities. Chalcones and their analogs are natural products with reported activities such as antimicrobial , antifungal , and antitumor effects . This compound could contribute to the development of new therapeutic agents in these areas.
Synthesis and Crystal Structure Analysis
The compound’s synthesis and crystal structure have been documented, providing insights into its chemical properties . Understanding its structure is crucial for the design of analogs with improved efficacy and reduced toxicity.
Pharmacological and Biological Activities
Quinazolinone derivatives, which are structurally related to this compound, exhibit a wide range of pharmacological and biological activities. These include anticonvulsant and antitumor effects, suggesting that this compound could also be explored for similar applications .
Antioxidant Properties
Research into related compounds has indicated that they possess antioxidant effects. This property is essential in the prevention of oxidative stress-related diseases, and the compound may contribute to the development of antioxidant therapies.
Mécanisme D'action
Target of Action
Related compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its targets and inhibit their activation . This inhibition could lead to changes in the downstream signaling pathways.
Biochemical Pathways
Related compounds have been shown to affect the stat3 pathway . The downstream effects of this interaction could include a reduction in pro-inflammatory responses.
Pharmacokinetics
It can be inferred from related compounds that it may have good bioavailability .
Result of Action
Related compounds have been shown to have anti-inflammatory and anti-arthritic activities .
Action Environment
It can be inferred from related compounds that factors such as ph and temperature could potentially influence its action .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)22-21(23(27)24-18-8-4-2-5-9-18)16-26(25-22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPQQABDPFLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)
![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2870230.png)
![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2870233.png)
![2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline](/img/structure/B2870234.png)
![7-(4-benzylpiperidin-1-yl)-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2870235.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)



![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2870243.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)